Methyl 5-bromo-1,2-thiazole-4-carboxylate
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Overview
Description
Methyl 5-bromo-1,2-thiazole-4-carboxylate is a chemical compound with the molecular formula C5H4BrNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-1,2-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of thiazole derivatives. For instance, 2,5-dibromothiazole can be treated with sodium ethoxide followed by hydrogenation over spongy nickel to yield the desired product . Another method involves the reaction of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while coupling reactions can produce more complex thiazole-containing molecules .
Scientific Research Applications
Methyl 5-bromo-1,2-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Methyl 5-bromo-1,2-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-bromothiazole-4-carboxylate: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
2-Amino-5-bromothiazole-4-carboxylic acid methyl ester: Contains an amino group, which significantly alters its chemical properties and biological activity.
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate: A more complex derivative with additional substituents, used in different industrial applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical and biological contexts.
Biological Activity
Methyl 5-bromo-1,2-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article delves into the biological activity of this compound, supported by research findings and case studies.
Target Interactions
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Thiazole derivatives are known to bind to enzymes and receptors, influencing biochemical pathways. For instance, they can inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells.
Biochemical Pathways
This compound is believed to modulate several cellular processes, including gene expression and metabolic activity. Its interactions can lead to alterations in enzyme activities involved in metabolic pathways, resulting in changes in metabolite levels .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies indicate that thiazole derivatives can inhibit biofilm formation in various bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Pseudomonas aeruginosa. The effective concentrations for biofilm inhibition were reported in the low micromolar range .
Compound | Target Organism | BIC50 (µg/mL) |
---|---|---|
This compound | MRSE strains | 0.35 - 7.32 |
This compound | P. aeruginosa | Low micromolar |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects similar to other thiazole derivatives. It has been shown to reduce pro-inflammatory cytokine levels in various models of inflammation . This suggests its potential use in treating inflammatory diseases.
Anticancer Potential
Research has demonstrated that this compound possesses anticancer properties. In vitro studies on HepG-2 hepatocellular carcinoma cells revealed significant cytotoxic effects with IC50 values indicating strong activity against cancer cells .
Study | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiazole derivative study | HepG-2 | 1.61 - 1.98 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various thiazole derivatives against MRSE strains. This compound was among the most potent compounds tested, demonstrating a BIC50 value of 0.35 µg/mL against biofilm formation .
Case Study 2: Anticancer Activity
In a recent investigation, thiazole derivatives were synthesized and tested for their cytotoxicity against HepG-2 cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .
Properties
Molecular Formula |
C5H4BrNO2S |
---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
methyl 5-bromo-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5(8)3-2-7-10-4(3)6/h2H,1H3 |
InChI Key |
MQQPKSNUBICFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=C1)Br |
Origin of Product |
United States |
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